molecular formula C24H27NO5 B4714656 (4-Tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate

(4-Tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B4714656
M. Wt: 409.5 g/mol
InChI Key: VLORYDLKZJEEFM-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, including the formation of the isoindole core and subsequent esterification. One common synthetic route may involve the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative under acidic conditions.

    Esterification: The esterification of the isoindole core with (4-Tert-butylphenyl)methanol and 2-(3-methoxypropyl) alcohol can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (4-Tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: This compound shares the tert-butyl and methoxy groups but lacks the isoindole core.

    4-tert-Butylphenyl acetate: Similar aromatic structure but different functional groups.

Uniqueness

(4-Tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of an isoindole core with ester and methoxy functional groups

Properties

IUPAC Name

(4-tert-butylphenyl)methyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)18-9-6-16(7-10-18)15-30-23(28)17-8-11-19-20(14-17)22(27)25(21(19)26)12-5-13-29-4/h6-11,14H,5,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLORYDLKZJEEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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